Cas no 1002033-75-1 (ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate)
ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate Chemical and Physical Properties
Names and Identifiers
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- <br>(4-Bromo-5-cyclopropyl-3-difluoromethyl-pyrazol-1-yl)-acetic acid ethyl est er
- ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate
- (4-Bromo-5-cyclopropyl-3-difluoromethyl-pyrazol-1-yl)-acetic acid ethyl ester
- Ethyl2-(4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetate
- ethyl 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetate
- C11H13BrF2N2O2
- ethyl 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
- EN300-229039
- 1002033-75-1
- AKOS000305772
- CS-0299132
- BBL038586
- Ethyl 2-(4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetate
- ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate
- STK312284
-
- MDL: MFCD04967337
- Inchi: 1S/C11H13BrF2N2O2/c1-2-18-7(17)5-16-10(6-3-4-6)8(12)9(15-16)11(13)14/h6,11H,2-5H2,1H3
- InChI Key: LNGLAGJIIXCQDW-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=NN(CC(=O)OCC)C=1C1CC1
Computed Properties
- Exact Mass: 322.01285Da
- Monoisotopic Mass: 322.01285Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 44.1Ų
ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027166-250mg |
4-Bromo-5-cyclopropyl-3-difluoromethyl-pyrazol-1-yl)-acetic acid ethyl ester |
1002033-75-1 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 027166-5g |
4-Bromo-5-cyclopropyl-3-difluoromethyl-pyrazol-1-yl)-acetic acid ethyl ester |
1002033-75-1 | 5g |
£782.00 | 2022-03-01 | ||
| abcr | AB498825-250 mg |
Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate |
1002033-75-1 | 250MG |
€231.60 | 2022-03-24 | ||
| abcr | AB498825-1 g |
Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate |
1002033-75-1 | 1g |
€398.20 | 2022-03-24 | ||
| abcr | AB498825-5 g |
Ethyl [4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate |
1002033-75-1 | 5g |
€974.50 | 2022-03-24 | ||
| Fluorochem | 027166-1g |
4-Bromo-5-cyclopropyl-3-difluoromethyl-pyrazol-1-yl)-acetic acid ethyl ester |
1002033-75-1 | 1g |
£287.00 | 2022-03-01 | ||
| Chemenu | CM483158-1g |
Ethyl 2-(4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl)acetate |
1002033-75-1 | 97% | 1g |
$577 | 2022-06-14 | |
| Enamine | EN300-229039-0.05g |
ethyl 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate |
1002033-75-1 | 95% | 0.05g |
$89.0 | 2024-06-20 | |
| Enamine | EN300-229039-0.1g |
ethyl 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate |
1002033-75-1 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-229039-0.25g |
ethyl 2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate |
1002033-75-1 | 95% | 0.25g |
$189.0 | 2024-06-20 |
ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate Suppliers
ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate
Professional Introduction to Ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate (CAS No. 1002033-75-1)
Ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate, with the CAS number 1002033-75-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and utility in drug development. The presence of multiple functional groups, including bromine, cyclopropyl, and difluoromethyl substituents, makes this molecule a promising candidate for further exploration in synthetic chemistry and pharmacological research.
The structure of Ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate features a pyrazole core that is acetylated at the 1-position and esterified at the 3-position with an ethyl group. The bromine atoms at the 2 and 4 positions, along with the cyclopropyl ring at the 5-position, introduce steric and electronic effects that can influence the compound's reactivity and biological interactions. The difluoromethyl group at the 3-position further enhances its potential as a pharmacophore by increasing lipophilicity and metabolic stability.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. Pyrazoles have been particularly studied due to their ability to modulate various biological pathways. For instance, derivatives of pyrazole have shown promise in inhibiting enzymes such as kinases, which are often overexpressed in cancer cells. The specific arrangement of substituents in Ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate may contribute to its ability to interact with such targets effectively.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The bromine substituents, in particular, make it amenable to cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are widely used in drug discovery to construct intricate molecular architectures. Additionally, the presence of the difluoromethyl group suggests that this compound could be further modified to explore new chemical space without losing its pharmacological potency.
The synthesis of Ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of the cyclopropyl ring, for example, requires careful consideration of reaction conditions to ensure high yield and selectivity. Similarly, the installation of the difluoromethyl group often necessitates specialized reagents and methodologies to achieve optimal results. These synthetic challenges underscore the importance of innovative approaches in developing novel pharmaceuticals.
Recent studies have begun to explore the pharmacological profile of related pyrazole derivatives, providing valuable insights into their potential therapeutic applications. For example, certain pyrazole-based compounds have demonstrated anti-inflammatory, antimicrobial, and antiviral properties in preclinical studies. While more research is needed to fully elucidate the effects of Ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate, these findings suggest that it could be a valuable addition to the pharmacopeia of future treatments.
The use of computational methods has also played a crucial role in understanding the behavior of this compound. Molecular modeling techniques can predict how Ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-ylacetate interacts with biological targets at the molecular level. These predictions can guide experimental design and help optimize lead compounds for clinical development. Furthermore, virtual screening algorithms can rapidly identify potential drug candidates from large libraries of compounds, streamlining the drug discovery process.
In conclusion, Ethyl 2-4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-y acetate (CAS No. 100203375) represents a fascinating subject for both synthetic chemists and pharmacologists. Its unique structural features offer opportunities for developing novel therapeutics with significant biological activity. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an increasingly important role in future medical advancements.
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